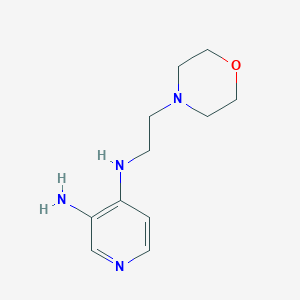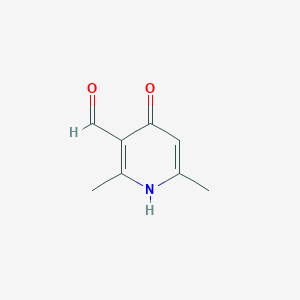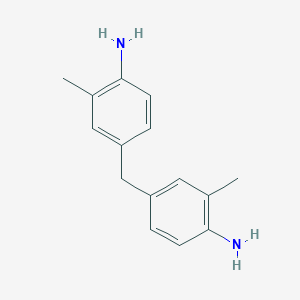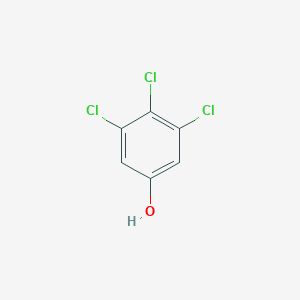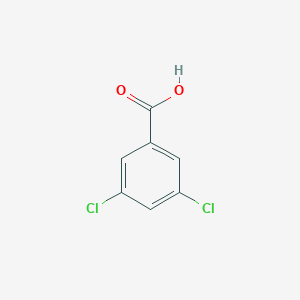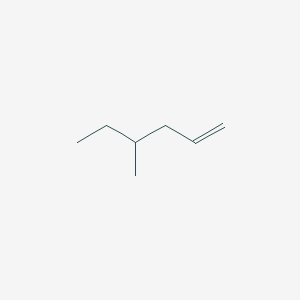
4-メチル-1-ヘキセン
概要
説明
4-Methyl-1-hexene is an organic compound with the molecular formula C7H14 . It is a branched alkene, characterized by a double bond between the first and second carbon atoms and a methyl group attached to the fourth carbon atom. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
科学的研究の応用
4-Methyl-1-hexene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in polymerization reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: Research is ongoing to explore its potential use in the synthesis of pharmaceutical intermediates.
Industry: 4-Methyl-1-hexene is used in the production of specialty chemicals and as a monomer in the manufacture of certain types of plastics.
作用機序
Target of Action
4-Methyl-1-hexene is a type of alkene, which are primarily targeted by catalysts in various chemical reactions. The primary target of 4-Methyl-1-hexene is the carbon-carbon double bond, which is susceptible to reactions such as addition, oxidation, and polymerization .
Mode of Action
The mode of action of 4-Methyl-1-hexene involves the interaction with a catalyst or a reagent that can break the pi bond of the alkene. This allows for the addition of other atoms or groups of atoms across the double bond . For example, in an acid-catalyzed hydration reaction, a strong acid protonates the alkene to generate a carbocation intermediate .
Biochemical Pathways
In this process, hydrogen is added across the double bond, converting the alkene to an alkane .
Pharmacokinetics
The physical properties of the compound, such as its boiling point (86-88 °c) and density (0705 g/mL at 20 °C), can influence its bioavailability .
Result of Action
The result of 4-Methyl-1-hexene’s action depends on the type of reaction it undergoes. For instance, in a hydrogenation reaction, the product is a saturated hydrocarbon. This reaction is exothermic, releasing energy in the form of heat .
Action Environment
The action of 4-Methyl-1-hexene can be influenced by various environmental factors. For instance, the presence of a catalyst can speed up the reaction. Temperature and pressure can also affect the rate and direction of the reaction . Additionally, safety precautions should be taken to avoid breathing in vapors and to ensure adequate ventilation, as the compound is flammable and may form explosive concentrations .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1-hexene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 4-methyl-1-hexanol using a strong acid like sulfuric acid as a catalyst. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-hexene with methyl iodide in the presence of a strong base like sodium hydride. This reaction proceeds via a nucleophilic substitution mechanism.
Industrial Production Methods: In industrial settings, 4-Methyl-1-hexene is often produced through the oligomerization of ethylene. This process involves the use of a catalyst, such as a nickel complex, to promote the formation of higher alkenes, including 4-Methyl-1-hexene, from ethylene.
化学反応の分析
Types of Reactions: 4-Methyl-1-hexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylhexan-1-ol using oxidizing agents like potassium permanganate or osmium tetroxide.
Hydrogenation: The compound can be hydrogenated to form 4-methylhexane in the presence of a catalyst like palladium on carbon.
Halogenation: 4-Methyl-1-hexene reacts with halogens such as bromine or chlorine to form vicinal dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild conditions.
Hydrogenation: Hydrogen gas in the presence of a palladium catalyst at room temperature.
Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: 4-Methylhexan-1-ol
Hydrogenation: 4-Methylhexane
Halogenation: 4-Methyl-1,2-dibromohexane or 4-Methyl-1,2-dichlorohexane
類似化合物との比較
4-Methyl-1-hexene can be compared with other similar alkenes, such as:
1-Hexene: A linear alkene with a double bond between the first and second carbon atoms.
2-Methyl-1-hexene: A branched alkene with a methyl group attached to the second carbon atom.
4-Methyl-2-pentene: A branched alkene with a double bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom.
Uniqueness: 4-Methyl-1-hexene is unique due to its specific branching and the position of the double bond, which influences its reactivity and the types of products formed in chemical reactions.
特性
IUPAC Name |
4-methylhex-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h4,7H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWJESCICIOQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26101-60-0 | |
| Record name | 1-Hexene, 4-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40863272 | |
| Record name | 4-Methylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
| Record name | 4-Methylhex-1-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
73.5 [mmHg] | |
| Record name | 4-Methylhex-1-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3769-23-1 | |
| Record name | 4-Methyl-1-hexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3769-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-1-HEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylhex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylhex-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-HEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNE36XR1GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methyl-1-hexene?
A: 4-Methyl-1-hexene has the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol. []
Q2: Is there spectroscopic data available for 4-methyl-1-hexene?
A: Yes, ¹³C NMR spectroscopy has been used to study the structure of 4-methyl-1-hexene, particularly its presence as a branch in polyethylene copolymers. [] This technique has also been used to analyze the tacticity of poly(4-methyl-1-hexene). [, ] ¹H NMR spectroscopy at 300 MHz has been utilized to examine the structure of poly(4-methyl-1-hexene) as well. []
Q3: What is the significance of the chiral center in 4-methyl-1-hexene?
A: The presence of a chiral center in 4-methyl-1-hexene leads to the existence of two enantiomers: (R)-4-methyl-1-hexene and (S)-4-methyl-1-hexene. These enantiomers can exhibit different properties in stereoselective reactions and polymerizations. [, , , , , , , , , , ]
Q4: How does the stereochemistry of 4-methyl-1-hexene influence its polymerization?
A: The stereochemistry of 4-methyl-1-hexene significantly impacts its polymerization behavior. For instance, using optically active catalysts with racemic 4-methyl-1-hexene can lead to the preferential consumption of one enantiomer over the other, demonstrating stereoselectivity in the polymerization process. [, ] The tacticity of the resulting polymer, such as isotactic or syndiotactic poly(4-methyl-1-hexene), also depends on the stereochemistry of the monomer and the catalyst system used. [, , ]
Q5: How does the structure of 4-methyl-1-hexene affect its reactivity with NO₃ radicals?
A: Studies show that the branched structure of 4-methyl-1-hexene influences its reaction rate with NO₃ radicals. The position and degree of branching in 4-methyl-1-hexene, compared to linear 1-alkenes, correlate with steric hindrance, affecting its reactivity with NO₃ radicals. []
Q6: Are there any applications of 4-methyl-1-hexene in material science?
A: 4-Methyl-1-hexene is primarily used as a comonomer in the production of polyethylene copolymers. [] These copolymers are often studied for their material properties, which are influenced by the presence of the branched 4-methyl-1-hexene units in the polyethylene backbone. []
Q7: Has 4-methyl-1-hexene been studied in the context of insecticidal activity?
A: Research suggests that essential oils containing 4-methyl-1-hexene, particularly from Tagetes minuta, show insecticidal activity against insects like Carpophilus dimidiatus and Oryzaephilus mercator. [, ] This activity is attributed to the presence of 4-methyl-1-hexene and other C₁₀ molecules and oxygenated constituents in the essential oil. [, ]
Q8: How does the optical activity of poly(4-methyl-1-hexene) relate to its conformation?
A: Studies using techniques like circular dichroism (CD) spectroscopy indicate that the optical activity of poly(4-methyl-1-hexene) is related to its conformation. Specifically, the presence of helical conformations with a predominant screw direction in the polymer chains contributes to the observed optical activity. [, , ]
Q9: Can the optical activity of poly(4-methyl-1-hexene) be used to understand the stereoselectivity of its polymerization?
A: Yes, the optical activity of poly(4-methyl-1-hexene) provides insights into the stereoselectivity of its polymerization. By analyzing the optical activity of copolymers produced from enantiomerically pure and racemic 4-methyl-1-hexene, researchers can deduce information about the catalyst's ability to differentiate between the enantiomers during polymerization. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


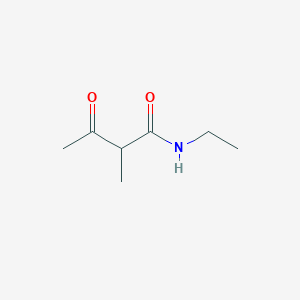


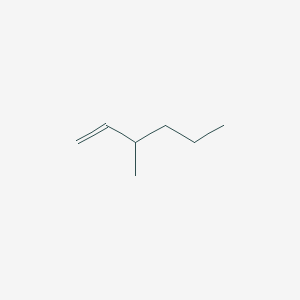
![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B165625.png)
![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)

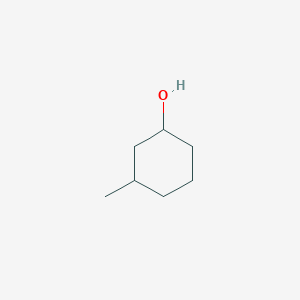
![5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B165636.png)
